

# Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of N-Ethylnicotinamide

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Compound of Interest		
Compound Name:	N-Ethylnicotinamide	
Cat. No.:	B150366	Get Quote

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## **Abstract**

This application note provides a detailed protocol for the analysis of **N-Ethylnicotinamide** using High-Resolution Mass Spectrometry (HRMS). **N-Ethylnicotinamide**, a metabolite of the respiratory stimulant nikethamide and a derivative of nicotinamide (a form of vitamin B3), is of significant interest in pharmaceutical and metabolic research.[1][2] This document outlines the physicochemical properties of **N-Ethylnicotinamide**, a proposed metabolic pathway, a detailed LC-HRMS analytical protocol, and an inferred fragmentation pattern based on the analysis of structurally related compounds. The presented methodologies are designed to enable researchers to achieve high sensitivity and selectivity in the quantification and identification of **N-Ethylnicotinamide** in various biological matrices.

#### Introduction

**N-Ethylnicotinamide** (C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O, Molecular Weight: 150.18 g/mol) is a pyridinecarboxamide derivative that plays a role in cellular metabolism as a precursor to coenzymes like NAD+ and NADP+.[1][3] Its structural similarity to endogenous compounds like N-Methylnicotinamide (MNA) makes it a valuable tool for studying metabolic pathways and drug transporter systems. [1] Furthermore, as a primary metabolite of nikethamide, its detection is crucial in toxicology and anti-doping screenings.[1] High-Resolution Mass Spectrometry, coupled with liquid



chromatography (LC-HRMS), offers the necessary specificity and sensitivity for the accurate analysis of such small polar molecules in complex biological samples.[4]

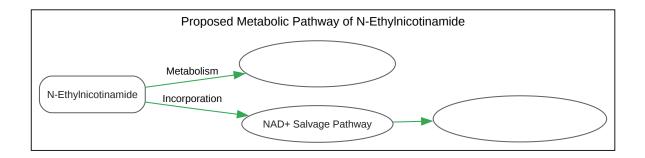
# **Physicochemical Properties of N-Ethylnicotinamide**

A summary of the key physicochemical properties of **N-Ethylnicotinamide** is presented in Table 1.

Property	Value	Source
Chemical Formula	C8H10N2O	[1][2][3][5]
Molecular Weight	150.18 g/mol	[1][2][3][5]
Exact Mass	150.079313 Da	[5]
IUPAC Name	N-ethylpyridine-3-carboxamide	[1]
CAS Number	4314-66-3	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[2]

## **Metabolic Pathway of N-Ethylnicotinamide**

**N-Ethylnicotinamide** is anticipated to follow a metabolic pathway analogous to that of nicotinamide and its N-methylated derivatives. The proposed pathway involves its conversion to downstream metabolites, including participation in the NAD+ salvage pathway. A diagram illustrating this proposed metabolic cascade is provided below.





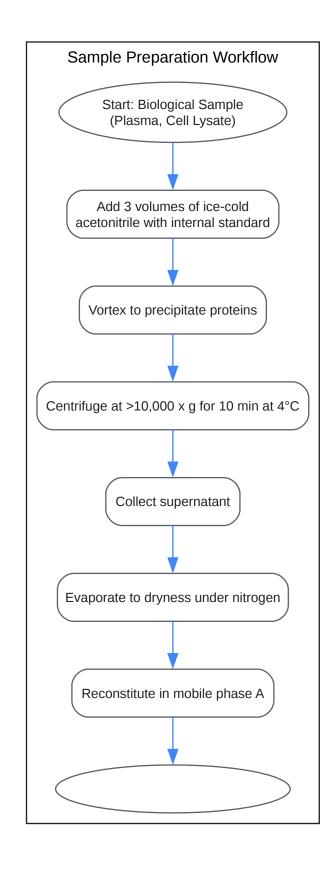
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Caption: Proposed metabolic pathway of **N-Ethylnicotinamide**.

# **Experimental Protocols Sample Preparation**

A robust sample preparation protocol is critical for the accurate analysis of polar metabolites from biological matrices. The following procedure is recommended for the extraction of **N-Ethylnicotinamide** from plasma or cell culture media.





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Caption: Experimental workflow for sample preparation.



#### **LC-HRMS Method**

For the chromatographic separation of the polar analyte **N-Ethylnicotinamide**, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.[6][7]

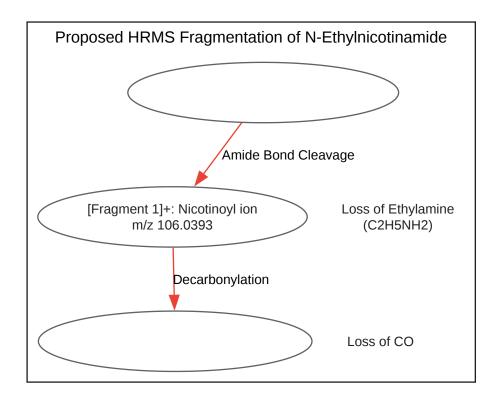
Parameter	Recommended Condition	
LC System	High-performance liquid chromatography system	
Column	HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 μm)	
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	Start with 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, return to 95% B and equilibrate for 4 min.	
Flow Rate	0.3 mL/min	
Column Temperature	40 °C	
Injection Volume	2-5 μL	
HRMS System	Orbitrap or Q-TOF mass spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Scan Mode	Full scan MS and data-dependent MS/MS (dd-MS2)	
Mass Range	m/z 70-500	
Resolution	>70,000	
Collision Energy	Stepped normalized collision energy (e.g., 20, 30, 40 eV)	

# **High-Resolution Mass Spectrometry Data**



### **Predicted Fragmentation Pattern**

Based on the fragmentation of structurally similar compounds such as N-methylnicotinamide and general principles of amide fragmentation in ESI-MS, a proposed fragmentation pattern for **N-Ethylnicotinamide** is presented. The primary fragmentation is expected to be the cleavage of the amide bond.



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Caption: Proposed fragmentation pathway for **N-Ethylnicotinamide**.

#### **Quantitative Data Summary**

The following table summarizes the expected high-resolution mass-to-charge ratios (m/z) for the parent ion and its major predicted fragments.



Ion	Chemical Formula	Calculated m/z	Description
[M+H]+	C8H11N2O+	151.0866	Protonated N- Ethylnicotinamide
Fragment 1	C <sub>6</sub> H <sub>4</sub> NO <sup>+</sup>	106.0393	Nicotinoyl cation (loss of ethylamine)
Fragment 2	C5H4N+	78.0338	Pyridinium cation (loss of CO from Fragment 1)

## Conclusion

This application note provides a comprehensive guide for the HRMS-based analysis of **N-Ethylnicotinamide**. The detailed experimental protocols for sample preparation and LC-HRMS analysis, combined with the predicted fragmentation data, offer a solid foundation for researchers to develop and validate robust analytical methods. The provided information will be valuable for applications in drug metabolism studies, pharmacokinetic research, and clinical and forensic toxicology.

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